molecular formula C16H12N2O8S2 B3847765 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid

3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid

Cat. No. B3847765
M. Wt: 424.4 g/mol
InChI Key: RXNNDJRFAHJSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid, also known as Naphthol AS-MX, is a sulfonic acid derivative that has been extensively used in scientific research. It is a water-soluble dye that is commonly used as a pH indicator and a colorimetric reagent for the detection of proteins and nucleic acids.

Mechanism of Action

3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX works by binding to proteins and nucleic acids, causing a change in color that can be detected using a spectrophotometer. The mechanism of action of 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX is based on the formation of a stable complex between the dye and the target molecule. The absorption spectrum of the dye changes upon binding to the target molecule, resulting in a shift in color that can be detected.
Biochemical and physiological effects:
3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX has no known biochemical or physiological effects on living organisms. It is a relatively safe dye that is commonly used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX in lab experiments include its high sensitivity, specificity, and ease of use. It is also relatively inexpensive and widely available. However, there are some limitations to its use. 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX is not suitable for use in acidic environments, as it can be hydrolyzed and lose its colorimetric properties. It is also not suitable for use in complex biological samples, as it can bind to other molecules and interfere with the detection of the target molecule.

Future Directions

There are several future directions for the use of 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX in scientific research. One potential application is in the development of biosensors for the detection of alkaline phosphatase in clinical samples. Another potential application is in the development of colorimetric assays for the detection of other biomolecules, such as carbohydrates and lipids. Additionally, there is potential for the use of 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX in the development of imaging agents for the detection of tumors and other diseases.

Scientific Research Applications

3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX has a wide range of scientific research applications. It is commonly used as a pH indicator in biological and chemical assays. It is also used as a colorimetric reagent for the detection of proteins and nucleic acids. 3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid AS-MX is particularly useful in the detection of alkaline phosphatase, an enzyme that is commonly used as a biomarker for various diseases.

properties

IUPAC Name

3-hydroxy-4-[(3-nitrophenyl)sulfonylamino]naphthalene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8S2/c19-14-9-15(28(24,25)26)12-6-1-2-7-13(12)16(14)17-27(22,23)11-5-3-4-10(8-11)18(20)21/h1-9,17,19H,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNDJRFAHJSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])O)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-[(3-nitrophenyl)sulfonylamino]naphthalene-1-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid
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3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid
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3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid
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3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid
Reactant of Route 5
3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid
Reactant of Route 6
3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid

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